molecular formula C11H22BrNO4 B1676994 tert-Butyl (2-(2-(2-bromoethoxy)ethoxy)ethyl)carbamate CAS No. 165963-71-3

tert-Butyl (2-(2-(2-bromoethoxy)ethoxy)ethyl)carbamate

Cat. No.: B1676994
CAS No.: 165963-71-3
M. Wt: 312.2 g/mol
InChI Key: WGWDCMKAMHBDPO-UHFFFAOYSA-N
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Description

tert-Butyl (2-(2-(2-bromoethoxy)ethoxy)ethyl)carbamate is an organic compound with the molecular formula C9H18BrNO3. It is commonly used in organic synthesis and serves as a building block for more complex molecules. This compound is characterized by the presence of a tert-butyl group, a bromoethoxy group, and a carbamate group, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2-(2-(2-bromoethoxy)ethoxy)ethyl)carbamate typically involves the reaction of tert-butyl carbamate with 2-(2-(2-bromoethoxy)ethoxy)ethanol. The reaction is usually catalyzed by a base such as diisopropylethylamine (DIPEA) and carried out under anhydrous conditions to prevent hydrolysis of the carbamate group .

Industrial Production Methods

In industrial settings, the compound is produced in bulk quantities using similar synthetic routes but optimized for large-scale production. This often involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-(2-(2-bromoethoxy)ethoxy)ethyl)carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-Butyl (2-(2-(2-bromoethoxy)ethoxy)ethyl)carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the modification of biomolecules for labeling and tracking purposes.

    Medicine: Investigated for its potential use in drug delivery systems and as a prodrug.

    Industry: Utilized in the production of specialty chemicals and materials

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (2-(2-(2-bromoethoxy)ethoxy)ethyl)carbamate is unique due to its combination of a bromoethoxy group and a carbamate group, which provides versatility in chemical reactions. Its ability to undergo nucleophilic substitution makes it a valuable intermediate in organic synthesis and a useful tool in various scientific research applications .

Biological Activity

tert-Butyl (2-(2-(2-bromoethoxy)ethoxy)ethyl)carbamate, also known by its CAS number 1076199-21-7, is a synthetic organic compound that has garnered interest in various biological applications. This article aims to explore its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₁₃H₂₆BrNO₅
  • Molecular Weight : 356.25 g/mol
  • Structure : The compound features a tert-butyl group attached to a carbamate structure, which is further linked to a bromoethoxy chain.

Biological Activity Overview

The biological activity of this compound primarily revolves around its potential as an antiviral agent and its role in chemical biology.

Antiviral Properties

Recent studies have indicated that compounds with structural similarities to this compound exhibit antiviral properties against various viruses, particularly mosquito-borne flaviviruses such as Dengue and Zika virus. The mechanism of action involves the inhibition of viral entry and replication through the modulation of host cellular pathways.

  • Inhibition of Viral Entry :
    • The compound may interfere with the viral envelope proteins, preventing the fusion of the virus with host cell membranes.
    • This action is crucial for blocking the initial stages of viral infection.
  • Induction of Proteolytic Degradation :
    • Similar compounds have been shown to induce proteasome-mediated degradation of viral proteins, enhancing their antiviral potency.
    • This dual mode of action—blocking entry while promoting degradation—suggests a robust mechanism against viral pathogens.

Case Study 1: Efficacy Against Flaviviruses

A study demonstrated that related compounds significantly reduced viral loads in cell cultures infected with Dengue virus. The results indicated a concentration-dependent decrease in viral replication without notable cytotoxicity, suggesting that this compound could serve as a template for developing new antiviral therapies .

Case Study 2: Chemical Biology Applications

Research into the structural analogs of this compound has revealed its potential in chemical biology, particularly in developing targeted protein degradation strategies. By leveraging the compound's ability to modify protein interactions within host cells, researchers are exploring new avenues for therapeutic interventions against viral infections .

Data Tables

PropertyValue
Molecular Weight356.25 g/mol
CAS Number1076199-21-7
Antiviral ActivityEffective against DENV
MechanismInhibits viral entry
ToxicityLow cytotoxicity observed

Properties

IUPAC Name

tert-butyl N-[2-[2-(2-bromoethoxy)ethoxy]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22BrNO4/c1-11(2,3)17-10(14)13-5-7-16-9-8-15-6-4-12/h4-9H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGWDCMKAMHBDPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10625864
Record name tert-Butyl {2-[2-(2-bromoethoxy)ethoxy]ethyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10625864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

165963-71-3
Record name tert-Butyl {2-[2-(2-bromoethoxy)ethoxy]ethyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10625864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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